molecular formula C7H6FNO3 B14030573 Methyl 2-fluoro-5-hydroxynicotinate

Methyl 2-fluoro-5-hydroxynicotinate

Cat. No.: B14030573
M. Wt: 171.13 g/mol
InChI Key: PCAWXSJRZLXATH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-hydroxynicotinate is a fluorinated nicotinic acid derivative characterized by a hydroxyl (-OH) group at position 5 and a fluorine atom at position 2 of the pyridine ring, with a methyl ester functional group.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 2-fluoro-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3

InChI Key

PCAWXSJRZLXATH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-fluoro-5-hydroxynicotinate generally involves:

  • Starting from substituted pyridine precursors such as 2,5-dibromopyridine or methyl 5-hydroxynicotinate.
  • Selective halogen exchange or fluorination at the 2-position.
  • Esterification or transesterification to obtain the methyl ester.
  • Hydroxyl group introduction or retention at the 5-position.

Key Preparation Routes

Fluorination of 6-Bromonicotinic Acid Esters

A patented method for preparing fluorinated nicotinic acid derivatives, which can be adapted for this compound, involves:

  • Starting with 2,5-dibromopyridine.
  • Selective Grignard exchange with isopropyl magnesium chloride in an organic solvent (e.g., tetrahydrofuran).
  • Reaction with methyl chloroformate to obtain 6-bromonicotinate methyl ester.
  • Treatment with anhydrous tetramethylammonium fluoride in solvents like dimethylformamide or dimethyl sulfoxide at 40-50 °C to replace the bromine with fluorine.
  • Hydrolysis under acidic or alkaline conditions to yield the fluoronicotinic acid derivative, followed by esterification to the methyl ester if necessary.

This method emphasizes control over reaction conditions such as solvent choice, temperature, and molar ratios to optimize yield and selectivity.

Direct Functionalization of Methyl 5-Hydroxynicotinate

Another approach involves direct modification of commercially available methyl 5-hydroxynicotinate:

  • Methyl 5-hydroxynicotinate can be selectively chlorinated or fluorinated at the 2-position using sodium hypochlorite or specialized fluorination reagents under chilled conditions.
  • For example, methyl 5-hydroxynicotinate treated with sodium hypochlorite on ice yields methyl 2-chloro-5-hydroxynicotinate, which can be further converted to the fluoro derivative by halogen exchange reactions.

This route benefits from the availability of methyl 5-hydroxynicotinate as a starting material and mild reaction conditions.

SuFEx-Enabled Fluorination and Derivatization

Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry enable chemoselective synthesis of fluorinated nicotinates:

  • Methyl 5-hydroxynicotinate is reacted with fluorinating agents in the presence of bases like N,N-diisopropylethylamine in polar aprotic solvents such as acetonitrile or dimethylformamide.
  • The reaction proceeds at room temperature with stirring for extended periods (e.g., 18 hours) to achieve selective fluorination at the 2-position.
  • This method allows for high selectivity and mild conditions, suitable for sensitive functional groups.

Reaction Conditions and Yields

Method Starting Material Key Reagents & Catalysts Solvent(s) Temperature Yield (%) Notes
Grignard & Tetramethylammonium Fluoride 2,5-Dibromopyridine → 6-bromonicotinate methyl ester Isopropyl magnesium chloride, CuBr catalyst, tetramethylammonium fluoride THF, DMF, DMSO 40-50 °C Not specified Controlled hydrolysis step; solvent drying critical
Hypochlorite Chlorination Methyl 5-hydroxynicotinate Sodium hypochlorite, HCl Aqueous, ice bath 0 °C (chilled) Not specified Produces 2-chloro derivative for further fluorination
SuFEx Fluorination Methyl 5-hydroxynicotinate Fluorinating agents, DIPEA Acetonitrile, DMF Room temperature Not specified Long reaction time; mild conditions

Summary Table of Preparation Methods

Step Method 1: Grignard & Fluoride Exchange Method 2: Hypochlorite Chlorination Method 3: SuFEx Fluorination
Starting Material 2,5-Dibromopyridine Methyl 5-hydroxynicotinate Methyl 5-hydroxynicotinate
Key Reagents Isopropyl magnesium chloride, CuBr, tetramethylammonium fluoride Sodium hypochlorite, HCl Fluorinating agents, DIPEA
Solvent THF, DMF, DMSO Aqueous solution Acetonitrile, DMF
Temperature 40-50 °C 0 °C (ice bath) Room temperature
Reaction Time Few hours 30 minutes + hydrolysis 18 hours
Product Isolation Acid/base work-up, filtration Filtration after acid quench Filtration or extraction
Advantages High selectivity, scalable Mild conditions, simple reagents Mild, chemoselective, modern
Disadvantages Moisture sensitive, requires drying Intermediate step needed for fluorination Longer reaction time

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-fluoro-5-hydroxynicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Methyl 2-fluoro-5-hydroxynicotinate are best understood by comparing it to analogous nicotinic acid derivatives. Key differences arise from substituent variations at positions 2 and 5, which influence molecular weight, reactivity, solubility, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-F, 5-OH C₇H₆FNO₃ ~171 (estimated) N/A High polarity due to -OH; limited commercial availability
Methyl 2-chloro-5-fluoronicotinate 2-Cl, 5-F C₇H₅ClFNO₂ 189.57 847729-27-5 Higher stability (Cl substituent); used in cross-coupling reactions
5-Fluoro-2-hydroxynicotinic acid 2-OH, 5-F C₆H₄FNO₃ 157.10 884494-83-1 Higher acidity (free -COOH); similarity score 0.81 to target compound
5-Fluoro-2-methoxynicotinic acid 2-OCH₃, 5-F C₇H₆FNO₃ 171.13 884494-82-0 Improved lipophilicity (methoxy group); similarity score 0.78
5-Hydroxyflunixin 2-anilino, 5-OH C₁₄H₁₁F₃N₂O₃ 312.24 75369-61-8 Anti-inflammatory activity; trifluoromethyl enhances potency

Key Findings:

However, the hydroxyl group at position 5 may reduce hydrolytic stability relative to methoxy or chloro derivatives . Chloro analogs (e.g., Methyl 2-chloro-5-fluoronicotinate) exhibit higher molecular weights and greater stability in harsh reaction conditions, making them preferable for synthetic intermediates .

Solubility and Polarity: The hydroxyl group in this compound increases polarity, improving solubility in polar solvents like water or ethanol. In contrast, methoxy or trifluoromethyl substituents (e.g., 5-Fluoro-2-methoxynicotinic acid) enhance lipophilicity, favoring membrane permeability in drug design .

Applications: Pharmaceutical Potential: Compounds with trifluoromethyl groups (e.g., 5-Hydroxyflunixin) show enhanced bioactivity due to fluorine’s electronegativity and metabolic stability, making them candidates for anti-inflammatory agents . Synthetic Utility: Chloro-fluoro derivatives (e.g., Methyl 2-chloro-5-fluoronicotinate) are widely used in Suzuki-Miyaura cross-coupling reactions to construct complex heterocycles .

Biological Activity

Methyl 2-fluoro-5-hydroxynicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Overview of Biological Activities

This compound is primarily studied for its antimicrobial and anticancer properties. The presence of the fluorine atom in its structure enhances its ability to interact with biological macromolecules, which may lead to modulation of enzyme and receptor activities. This interaction is critical for the compound's biological efficacy.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding: The fluorine atom increases the compound's capacity to form strong hydrogen bonds, enhancing interactions with target proteins.
  • Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes involved in various biochemical pathways, leading to altered cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µM)
HeLa15.0
MCF-720.5

The compound's mechanism in cancer cells appears to involve the induction of apoptosis and inhibition of cell proliferation, suggesting a potential role as a therapeutic agent in oncology .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The study utilized a broth microdilution method to determine MIC values and found that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer properties of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as an effective anticancer agent.

Q & A

Q. What are the critical steps for synthesizing Methyl 2-fluoro-5-hydroxynicotinate, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Design : Begin with a nicotinic acid derivative, introducing fluorine and hydroxyl groups via regioselective electrophilic substitution. Optimize reaction temperature and solvent polarity to minimize side products (e.g., use anhydrous DMF for controlled fluorination) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Validate purity via TLC and HPLC (>95% purity threshold) .
  • Safety : Use inert atmosphere conditions to prevent hydrolysis of sensitive intermediates, referencing safety protocols for handling fluorinated compounds (e.g., avoid dust formation, use fume hoods) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals caused by fluorine’s electronegativity. Compare with analogous compounds (e.g., methyl 2-methoxy-5-nitronicotinate) for structural validation .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns. Cross-reference with computational predictions (e.g., isotopic clusters for fluorine) .
  • IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches, noting shifts due to fluorine’s inductive effects .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
  • Handling : Avoid prolonged exposure to moisture; use desiccants in storage containers. Monitor purity via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of fluorine and hydroxyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Analysis : Use DFT calculations to map electron density distribution. Fluorine’s -I effect increases electrophilicity at the 5-position, while the hydroxyl group directs nucleophilic attacks via resonance .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids. Compare yields with/without hydroxyl protection (e.g., TBS groups) to isolate substituent effects .

Q. What strategies resolve contradictions between computational predictions and experimental yields in this compound synthesis?

Methodological Answer:

  • Data Triangulation : Re-examine solvent parameters (e.g., dielectric constant) and catalyst loading in DFT models. Validate using kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .
  • Literature Cross-Check : Systematically review analogous fluorinated nicotinate derivatives for shared discrepancies (e.g., steric hindrance in transition states) .

Q. How can researchers design robust assays to study the biological activity of this compound?

Methodological Answer:

  • Target Selection : Use cheminformatics tools (e.g., molecular docking) to predict protein targets (e.g., kinases or enzymes with nicotinamide-binding pockets) .
  • Dose-Response Curves : Optimize concentrations (1 nM–100 µM) in cell-based assays. Include controls for fluorophore interference (e.g., autofluorescence in high-throughput screening) .

Data Analysis & Reporting Guidelines

Q. What frameworks ensure reproducibility when publishing synthetic protocols for this compound?

Methodological Answer:

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, purification steps, and characterization data. Use Supplementary Materials for extensive datasets (e.g., crystallography files) .
  • Critical Metadata : Report batch-specific variations (e.g., solvent lot numbers, humidity levels) to enable replication .

Q. How should researchers address conflicting spectral data in structural elucidation?

Methodological Answer:

  • Multi-Technique Correlation : Overlay NMR, IR, and X-ray data to resolve ambiguities. For example, use NOESY to confirm spatial proximity of fluorine and ester groups .
  • Peer Validation : Share raw data (e.g., .JCAMP files) in open repositories for community verification .

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